molecular formula C9H15ClO2 B3079774 Ethyl 7-chlorohept-2-enoate CAS No. 107408-35-5

Ethyl 7-chlorohept-2-enoate

Cat. No. B3079774
CAS RN: 107408-35-5
M. Wt: 190.67 g/mol
InChI Key: QRJDSTPXJIADET-FNORWQNLSA-N
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Description

Ethyl 7-chlorohept-2-enoate is a chemical compound with the molecular formula C9H15ClO2 . It is also known by other names such as 7-Chloro-trans-2-hepenoic acid ethyl ester and Ethyl (E)-7-chlorohept-2-enoate . The molecular weight of this compound is 190.67 g/mol .


Molecular Structure Analysis

The InChI string for Ethyl 7-chlorohept-2-enoate is InChI=1S/C9H15ClO2/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7H,2-4,6,8H2,1H3/b7-5+ . This compound has a defined bond stereocenter count of 1 . The canonical SMILES for this compound is CCOC(=O)C=CCCCCCl .


Physical And Chemical Properties Analysis

Ethyl 7-chlorohept-2-enoate has a molecular weight of 190.67 g/mol . It has a XLogP3-AA value of 2.5, indicating its partition coefficient between octanol and water . This compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 7 . The exact mass and monoisotopic mass of this compound are both 190.0760574 g/mol . The topological polar surface area of this compound is 26.3 Ų .

Scientific Research Applications

1. Crystal Structure Analysis

Ethyl 7-chlorohept-2-enoate and its derivatives have been extensively studied for their crystal packing and structural properties. For instance, certain derivatives exhibit rare N⋯π and O⋯π interactions along with hydrogen bonding, which contribute to their unique crystal structures (Zhang, Wu, & Zhang, 2011).

2. Catalytic and Synthetic Applications

These compounds are integral in various synthetic processes. For example, they are used in iodocyclisation studies to yield novel tetrahydrofurans and tetrahydropyrans (Macritchie, Peakman, Silcock, & Willis, 1998), and in base-induced intramolecular aza-Michael reactions for synthesizing heterocycles (Ramos, Nagem, & Taylor, 2011).

3. Role in Organocatalysis

Ethyl 7-chlorohept-2-enoate derivatives have been used in organocatalytic domino double Michael reactions. These reactions have proven effective in the asymmetric synthesis of cyclohexanes with multiple stereocenters (Hong, Sadani, Nimje, Dange, & Lee, 2011).

4. In Hydrogenation Reactions

These compounds also play a significant role in hydrogenation reactions. For instance, the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate derivatives leads to the production of ethyl 2-hydroxy-4-arylbutyrate, demonstrating the potential of these compounds in sequential hydrogenation processes (Meng, Zhu, & Zhang, 2008).

5. Intermediate in Pharmaceutical Synthesis

Ethyl 7-chlorohept-2-enoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. For example, it is used in the synthesis of cilastatin, a renal dehydropeptidase inhibitor (Xin-zhi, 2006).

properties

IUPAC Name

ethyl (E)-7-chlorohept-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7H,2-4,6,8H2,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJDSTPXJIADET-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chlorohept-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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